2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core and a benzotriazinone moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone and benzotriazinone intermediates, followed by their coupling under specific conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various alkyl or halogen groups.
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphthalazin-1-yl)-1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
Compared to similar compounds, 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide stands out due to its unique combination of phthalazinone and benzotriazinone moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N6O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N6O3/c1-12(2)11-27-21(30)16-9-13(7-8-17(16)24-26-27)22-19(28)10-18-14-5-3-4-6-15(14)20(29)25-23-18/h3-9,12H,10-11H2,1-2H3,(H,22,28)(H,25,29) |
InChI Key |
FGWZCQHTYLHSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43)N=N1 |
Origin of Product |
United States |
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